molecular formula C20H20N4O3S B2794698 2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 1226437-90-6

2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Cat. No. B2794698
M. Wt: 396.47
InChI Key: VNYSKCUNZBMVQF-UHFFFAOYSA-N
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Description



  • The compound is a heterocyclic molecule with a complex structure.

  • It contains a pyrimidine ring, a benzothiazole ring, and an acetamide group.

  • The methoxyphenyl group is attached to the pyrimidine ring.





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific information on the synthesis of this compound.





  • Molecular Structure Analysis



    • The molecular formula is C22H22O11 .

    • It has a monoisotopic mass of 462.116211 Da .

    • The compound has 11 hydrogen bond acceptors and 6 hydrogen bond donors .

    • It exhibits polarizability and has a molar refractivity of 109.3 cm³/mol .





  • Chemical Reactions Analysis



    • No specific reactions were found for this compound.





  • Physical And Chemical Properties Analysis



    • Density : 1.7±0.1 g/cm³

    • Boiling Point : 787.3±60.0 °C at 760 mmHg

    • Flash Point : 275.9±26.4 °C

    • Index of Refraction : 1.725

    • Polar Surface Area : 175 Ų




  • Scientific Research Applications

    Antimicrobial and Antitumor Activities

    • Research has shown that derivatives similar to this compound, such as those involving benzothiazole and pyrimidine structures, exhibit significant antimicrobial and antitumor activities. For instance, certain derivatives have been synthesized with the aim of finding new anticancer agents, displaying appreciable cancer cell growth inhibition against various cancer cell lines (Al-Sanea et al., 2020). Additionally, compounds with structures incorporating thiazolopyrimidinones have been found to possess antimicrobial properties, suggesting potential for therapeutic applications in combating microbial diseases (Kerru et al., 2019).

    Radiosynthesis for Imaging Applications

    • There has been interest in the radiosynthesis of related compounds for imaging purposes, such as the development of selective radioligands for positron emission tomography (PET) imaging. This involves the synthesis of compounds designed with a fluorine atom in their structure, facilitating labeling with fluorine-18 and enabling in vivo imaging (Dollé et al., 2008).

    Synthesis of Novel Derivatives with Biological Applications

    • The synthesis of novel derivatives of this compound and similar molecules has been a focus of research due to their biological applications. For example, derivatives have been synthesized for their anti-inflammatory and analgesic properties, with some showing high inhibitory activity on cyclooxygenase-2 selectivity, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).

    Structural and Mechanistic Studies

    • Structural and mechanistic studies on compounds containing thiazolidinones and pyrimidines have been conducted to understand their chemical reactivity and potential applications. These studies involve the synthesis of compounds through various chemical reactions and their evaluation for different biological activities, such as antimicrobial and antitumor effects (Farouk et al., 2021).

    Safety And Hazards



    • No specific safety information was retrieved.




  • Future Directions



    • Further research is needed to explore the biological activity, potential applications, and safety profile of this compound.




    Please note that some details are missing due to limited information available. For a comprehensive analysis, additional experimental data and studies would be required123


    properties

    IUPAC Name

    2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H20N4O3S/c1-27-14-8-6-13(7-9-14)16-10-19(26)24(12-21-16)11-18(25)23-20-22-15-4-2-3-5-17(15)28-20/h6-10,12H,2-5,11H2,1H3,(H,22,23,25)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VNYSKCUNZBMVQF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=NC4=C(S3)CCCC4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H20N4O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    396.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

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